顺式-二氯双(二甲基亚砜)铂(II)

描述

Synthesis Analysis

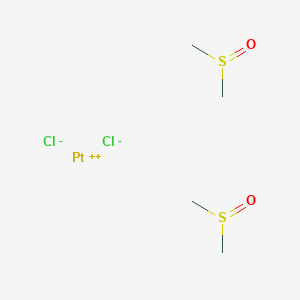

The synthesis of cis-Dichlorobis(dimethylsulfoxido)platinum(II) involves the formation of cis- and trans-stereoisomers. Techniques such as Raman and synchrotron infrared microscopy, alongside force field calculations, have been employed to understand the vibrational spectra of these complexes, revealing the subtle chemical effects transition metal complexes exhibit and complementing studies done with X-ray crystallography (Glerup et al., 2002).

Molecular Structure Analysis

The crystal and molecular structure of cis-Dichlorobis(N,N-dimethyl O-ethylthiocarbamate)platinum(II) has been determined, showcasing its square-planar Pt(II) species configuration, a characteristic feature of platinum complexes (Bardi et al., 1981).

Chemical Reactions and Properties

Reactivity studies show cis-Dichlorobis(dimethylsulfoxido)platinum(II)'s ability to undergo various transformations, including interactions with stannous chloride dihydrate to form complexes with unique coordination geometries (Momeni et al., 2004). Moreover, reactions with acetylacetonate and benzoylacetonate carbanions lead to the formation of N-acetyl β-ketoamine chelates, showcasing its diverse chemical reactivity (Uchiyama et al., 1981).

Physical Properties Analysis

The synthesis and characterization of cis-Dichlorobis(dimethylsulfoxido)platinum(II) derivatives reveal insights into their physical properties, including crystal structures and bond lengths, offering a detailed understanding of the complex's geometry and its implications on reactivity and stability (Sharutin et al., 2010).

Chemical Properties Analysis

Explorations into the chemical properties of cis-Dichlorobis(dimethylsulfoxido)platinum(II) highlight its intricate reactivity patterns, including the formation of zwitterionic derivatives and interactions with various ligands, demonstrating the complex's versatility and potential for further chemical investigations (Renzi et al., 1978).

科学研究应用

键合与振动光谱

一项研究使用拉曼光谱和同步加速器红外显微镜探索了顺式-二氯双(二甲基亚砜)铂(II)等四方平面配合物的振动光谱。该研究表明振动光谱在检查过渡金属配合物中的细微化学效应方面具有潜力,是对 X 射线晶体学研究的补充。此应用对于理解这种配合物中的键合特性和顺式和反式配体的性质至关重要 (Glerup 等人,2002 年)。

与氯化亚锡的相互作用

研究表明,顺式、反式-二氯双(二甲基硫)铂(II) 与二水合氯化亚锡反应,形成具有不同铂配位的化合物。溶液中的这种反应会分解成不同的配合物。这种反应有助于理解铂配合物的配位化学和反应性 (Momeni 等人,2004 年)。

晶体结构分析

已经确定了类似铂配合物的晶体结构,这对于理解此类化合物的空间构型和化学性质至关重要。晶体结构的知识在材料科学领域和新化合物开发中至关重要 (Bardi 等人,1981 年)。

异构化研究

已经对二氯双(苯甲腈)铂(II) 的异构化进行了研究,其中包括顺式和反式异构体。了解这些异构体的行为,特别是它们的形成和转化,在包括催化和药物研究在内的各个领域都非常重要 (Uchiyama 等人,1980 年)。

异构体的合成

叔丁基氨基二氯-(二甲基亚砜)铂(II) 的不同异构体的合成及其 X 射线结构分析为这些配合物在各个科学领域的化学性质和潜在应用提供了宝贵的见解 (Neuse 等人,1995 年)。

辐射化学

已经使用脉冲辐射分解法研究了顺式和反式-二氯二氨铂 II 和类似化合物的氧化和还原。此类研究对于理解辐射下铂配合物的电子转移过程和反应性很重要,这在辐射化学和材料科学等领域具有影响 (Butler 等人,1985 年)。

安全和危害

The compound is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用机制

Target of Action

The primary target of cis-Dichlorobis(dimethylsulfoxido)platinum(II) is the methane molecule . This compound acts as a catalyst in various chemical reactions, including the methylation of polyfluorinated aryl imines and methane oxidation .

Mode of Action

The cis-Dichlorobis(dimethylsulfoxido)platinum(II) complex interacts with its targets through its platinum atom . The DMSO molecules in the complex are bonded to the platinum atom through sulfur . This interaction results in changes in the target molecules, facilitating the desired chemical reactions .

Biochemical Pathways

The compound is involved in the oleum-mediated (SO3-H2SO4) methane oxidation to form methyl bisulfate (MBS) . This reaction is part of the broader biochemical pathway of methane oxidation, which plays a crucial role in the global carbon cycle.

Result of Action

The action of cis-Dichlorobis(dimethylsulfoxido)platinum(II) results in the methylation of polyfluorinated aryl imines and the oxidation of methane . These reactions are crucial in various industrial and environmental processes.

属性

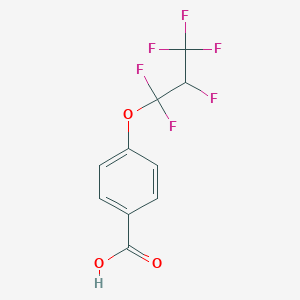

IUPAC Name |

methylsulfinylmethane;platinum(2+);dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6OS.2ClH.Pt/c2*1-4(2)3;;;/h2*1-2H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDADQDWVKZJTDQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C.CS(=O)C.[Cl-].[Cl-].[Pt+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2O2PtS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cis-Dichlorobis(dimethylsulfoxido)platinum(II) | |

CAS RN |

22840-91-1 | |

| Record name | cis-Dichlorobis(dimethyl sulfoxide)platinum | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22840-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Didimethylsulfoxide dichloroplatinum(II) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022840911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22840-91-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of cis-Dichlorobis(dimethylsulfoxido)platinum(II) in the synthesis of the diplatinum(II) complex described in the research, and how does this complex interact with DNA?

A1: cis-Dichlorobis(dimethylsulfoxido)platinum(II) acts as the precursor for the diplatinum(II) complex. The research describes reacting a novel 1,2-dithienylethene-based ligand (L2(H)) containing N-methylimidazole groups with cis-Dichlorobis(dimethylsulfoxido)platinum(II) []. This reaction results in the formation of the bimetallic complex trans-[Pt2Cl4(DMSO)2(L2(H))] (DMSO = dimethyl sulfoxide).

Q2: The research highlights the lack of photo-switching behavior in the synthesized diplatinum(II) complex despite using a 1,2-dithienylethene-based ligand. How does this finding influence the understanding of structure-activity relationships (SAR) for this class of compounds?

A2: The absence of photo-switching in the synthesized complex, despite incorporating a typically photochromic 1,2-dithienylethene unit (L2(H)), provides valuable insights into SAR []. Computational studies comparing L2(H) to a similar ligand known to exhibit photoswitching, L1(H) (1,2-bis[2-methyl-5-(4-pyridyl)-3-thienyl]-cyclopentene), revealed significant differences in their electronic structures, particularly in the molecular orbitals involved in UV-vis absorption [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3,5-dimethyl-1-[(4-methylphenyl)methyl]-4-pyrazolyl]-2-[[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio]acetamide](/img/structure/B1227686.png)

![9-(2-ethoxy-3-methoxyphenyl)-3,6,8,9-tetrahydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1227687.png)

![8-[11-(4-Methoxyphenyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1227689.png)

![2-[(2Z)-2-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]methylidene]-4-oxo-1,3-thiazolidin-3-yl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B1227694.png)

![1-[2,3-Bis(2-pyridinyl)-6-quinoxalinyl]-3-propylthiourea](/img/structure/B1227695.png)

![1-(2-chlorobenzyl)-5-[(5-methyl-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1227696.png)

![Carbamimidothioic acid [3-(4-bromophenyl)-1-phenyl-4-pyrazolyl]methyl ester](/img/structure/B1227700.png)

![N-[4-(butylsulfamoyl)phenyl]-2-phenyl-2-(phenylthio)acetamide](/img/structure/B1227705.png)

![1,3-Diphenyl-4-pyrazolecarboxylic acid [2-(4-methyl-3-nitrophenyl)-2-oxoethyl] ester](/img/structure/B1227707.png)

![2-[[(4-ethoxyphenyl)-oxomethyl]amino]acetic acid [2-(9H-fluoren-3-yl)-2-oxoethyl] ester](/img/structure/B1227709.png)